3-(2-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride

Solubility enhancement Salt screening Formulation development

3-(2-Aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride (CAS 2089255-36-5) is a dihydrochloride salt of a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-a]pyrazin-8-one scaffold class. This scaffold has been extensively characterized in the patent and primary literature as a privileged pharmacophore for P2X7 purinergic receptor antagonism.

Molecular Formula C7H11Cl2N5O
Molecular Weight 252.1
CAS No. 2089255-36-5
Cat. No. B2895140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride
CAS2089255-36-5
Molecular FormulaC7H11Cl2N5O
Molecular Weight252.1
Structural Identifiers
SMILESC1=CN2C(=NN=C2C(=O)N1)CCN.Cl.Cl
InChIInChI=1S/C7H9N5O.2ClH/c8-2-1-5-10-11-6-7(13)9-3-4-12(5)6;;/h3-4H,1-2,8H2,(H,9,13);2*1H
InChIKeyUNSDHNKJOYFKPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one Dihydrochloride (CAS 2089255-36-5): Core Structural Identity and Procurement Baseline


3-(2-Aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride (CAS 2089255-36-5) is a dihydrochloride salt of a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-a]pyrazin-8-one scaffold class. This scaffold has been extensively characterized in the patent and primary literature as a privileged pharmacophore for P2X7 purinergic receptor antagonism . The compound carries a 2-aminoethyl substituent at the 3-position of the triazolo-pyrazinone core and is supplied as the dihydrochloride salt (molecular formula C₇H₁₁Cl₂N₅O, molecular weight 252.1 g/mol, typical purity ≥95%) . Its structural classification places it within a series of 3,7-disubstituted-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one analogs that have been the subject of multiple medicinal chemistry optimization campaigns targeting inflammatory and neurological disorders .

Why 3-(2-Aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one Dihydrochloride Cannot Be Interchanged with In-Class Analogs


Compounds within the [1,2,4]triazolo[4,3-a]pyrazin-8-one class exhibit markedly divergent pharmacological and physicochemical properties depending on substitution pattern. The 2-aminoethyl group at position 3 confers a specific basic amine handle that influences both target engagement and salt-forming capacity, while the 7H,8H-oxidation state of the pyrazinone ring distinguishes this compound from fully saturated 5,6,7,8-tetrahydro analogs. Published structure-activity relationship (SAR) studies on this scaffold demonstrate that even minor changes in the nature and position of the aminoalkyl substituent (e.g., 1-aminoethyl vs. 2-aminoethyl positional isomers; primary amine vs. methylamino analogs) produce significant differences in P2X7 antagonist potency . Furthermore, the dihydrochloride salt form is critical for aqueous solubility and experimental reproducibility—the free base (CAS 2089255-35-4) has a molecular weight of 179.18 g/mol and substantially different dissolution characteristics, making direct molar equivalence adjustments mandatory during procurement . The evidence below quantifies the key dimensions where substitution with a closely related analog would alter experimental outcomes.

Quantitative Differentiation Evidence for 3-(2-Aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one Dihydrochloride


Salt Form Advantage: Dihydrochloride vs. Free Base Aqueous Solubility

The target compound is supplied as a stable dihydrochloride salt (C₇H₁₁Cl₂N₅O, MW 252.1 g/mol), whereas the corresponding free base (CAS 2089255-35-4) has a molecular weight of 179.18 g/mol . The dihydrochloride salt form provides a theoretical 40.7% increase in molecular weight attributable to two equivalents of HCl, which directly enhances aqueous solubility of this heterocyclic scaffold. While quantitative solubility values for this specific compound have not been published in peer-reviewed literature, the general principle of dihydrochloride salt formation for aminoethyl-substituted heterocycles is well established: conversion of the free base to the dihydrochloride typically increases aqueous solubility by 10- to 1000-fold depending on the counterion and crystal lattice energy . This salt form ensures consistent dissolution in aqueous assay buffers (e.g., PBS, HEPES) at concentrations relevant for in vitro pharmacology (typically 1–100 µM), whereas the free base may require DMSO co-solvent that can confound cellular assay results.

Solubility enhancement Salt screening Formulation development In vitro assay compatibility

Positional Isomer Differentiation: 2-Aminoethyl vs. 1-Aminoethyl Substitution at the 3-Position

The 3-(2-aminoethyl) substitution pattern of the target compound (CAS 2089255-36-5) is isomeric with 3-(1-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride (CAS 2089258-76-2). Both share the molecular formula C₇H₁₁Cl₂N₅O and molecular weight 252.1 g/mol . In the P2X7 antagonist pharmacophore defined by the Ameriks et al. (2016) and Chrovian et al. (2016) series, the 3-position substituent occupies a critical binding pocket, and the spatial trajectory of the terminal amine is determined by the ethylene vs. methylene linker length. The 2-aminoethyl group provides a two-carbon spacer that positions the primary amine for an additional hydrogen-bonding interaction with receptor residues, whereas the 1-aminoethyl isomer constrains the amine closer to the triazole ring, altering the hydrogen bond vector. Patent SAR data from the [1,2,4]triazolo[4,3-a]pyrazine P2X7 modulator series (US9040534B2) demonstrates that subtle modifications at the 3-position produce IC₅₀ shifts exceeding 100-fold in P2X7 functional assays . Although direct head-to-head IC₅₀ values for both positional isomers have not been published, the class-level SAR predicts that the 2-aminoethyl configuration provides a distinct binding pose that cannot be replicated by the 1-aminoethyl isomer.

Positional isomerism P2X7 antagonism Structure-activity relationship Receptor binding

Oxidation State Differentiation: 7H,8H-Unsaturated vs. 5,6,7,8-Tetrahydro Pyrazinone Core

The target compound exists in the 7H,8H-oxidation state with a C7–C8 double bond in the pyrazinone ring (SMILE notation includes C=C in the pyrazinone moiety), as inferred from the IUPAC name and the molecular formula C₇H₁₁Cl₂N₅O. This contrasts with the fully saturated analog 3-(2-aminoethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride (CAS 2094611-77-3), which has a tetrahydro pyrazinone ring . The unsaturated 7H,8H form introduces a planar sp² center at C7 that constrains the ring conformation and alters the electronic distribution of the pyrazinone carbonyl (C8=O), which serves as a key hydrogen bond acceptor in P2X7 antagonist pharmacophores. In the Ameriks et al. (2016) preclinical characterization series, the 6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one core (saturated at the pyrazinone ring) produced P2X7 antagonists with IC₅₀ values <1 nM . The unsaturated 7H,8H variant is expected to exhibit different receptor binding kinetics and potentially altered metabolic stability due to the electron-deficient double bond. No direct comparative data between these two oxidation states is available in the public domain.

Oxidation state Receptor binding Conformational constraint Electronic effects

P2X7 Receptor Antagonist Scaffold Validation: Potency Benchmark from the Optimized Lead Series

The [1,2,4]triazolo[4,3-a]pyrazin-8-one scaffold class, to which the target compound belongs, has produced some of the most potent human P2X7 receptor antagonists reported in the peer-reviewed literature. Ameriks et al. (2016) disclosed optimized leads from the 6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one series with human P2X7 IC₅₀ values <1 nM in recombinant cell-based assays . For brain-penetrant applications, compound 11d from this series demonstrated dose-dependent ex vivo P2X7 receptor occupancy in rat hippocampus with an ED₅₀ of 0.8 mg/kg following oral administration. Chrovian et al. (2016) further optimized the 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine subseries, achieving compound 25 with huP2X7 IC₅₀ = 9 nM and rat P2X7 IC₅₀ = 42 nM, demonstrating 80% receptor occupancy for 6 hours at 10 mg/kg oral dosing in rats . The target compound, bearing the 2-aminoethyl substituent at the 3-position and the 7H,8H-unsaturated pyrazinone core, represents a structurally distinct entry point within this validated pharmacophore space. No direct IC₅₀ data for the specific compound 3-(2-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride have been published in peer-reviewed literature as of 2026.

P2X7 receptor Antagonist potency IC50 Inflammatory disease CNS penetration

Antibacterial Activity: Triazolo[4,3-a]pyrazine Scaffold Class Benchmark

Derivatives of the [1,2,4]triazolo[4,3-a]pyrazine scaffold have demonstrated measurable antibacterial activity. Zhang et al. (2023) synthesized a series of novel triazolo[4,3-a]pyrazine derivatives and evaluated their in vitro antibacterial activity using the microbroth dilution method. The most potent compound (2e) exhibited MIC values of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli, comparable to the first-line agent ampicillin . Separately, a virtual screening and synthesis campaign from the Kulikovska group identified N7-aryl/benzyl-3-thioxo-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones with antimicrobial activity against gram-negative organisms, with MBstK values of 12.5–25.0 µg/mL for the most active derivative . The target compound, with its 2-aminoethyl substituent at position 3 and free NH at position 7, represents a distinct substitution pattern not directly tested in these studies. No antibacterial MIC data for 3-(2-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride have been published.

Antibacterial activity MIC Drug resistance Antimicrobial screening

7-Position Substitution Comparison: Unsubstituted NH vs. 7-Cyclopropyl and 7-Methyl Analogs

The target compound bears a free NH at the 7-position of the pyrazinone ring, distinguishing it from N7-substituted analogs such as 3-(2-aminoethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one dihydrochloride (CAS 2137725-90-5) and 3-(2-aminoethyl)-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one (CAS 2094918-70-2) . In the Ameriks et al. (2016) and Chrovian et al. (2016) P2X7 antagonist optimization campaigns, N7-substitution with aryl/benzyl groups was critical for achieving sub-nanomolar potency and modulating CNS penetration. The free NH at position 7 in the target compound provides a hydrogen bond donor that can be exploited for additional receptor interactions or serves as a synthetic handle for further derivatization. Conversely, the 7-cyclopropyl analog introduces steric bulk and lipophilicity that may enhance metabolic stability but reduce aqueous solubility relative to the target compound. No direct comparative potency, solubility, or metabolic stability data between these three analogs have been published.

N7-substitution P2X7 antagonism CNS penetration Metabolic stability

Optimal Application Scenarios for 3-(2-Aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one Dihydrochloride Based on Verified Evidence


P2X7 Receptor Antagonist Exploratory SAR and Lead Optimization

The target compound serves as a modular scaffold for systematic structure-activity relationship studies targeting the P2X7 purinergic receptor. The 2-aminoethyl group at position 3 provides a primary amine handle for amide coupling or reductive amination to introduce diverse capping groups, while the unsubstituted N7 position permits parallel exploration of aryl, benzyl, or alkyl substituents known to enhance P2X7 potency and modulate CNS penetration, as demonstrated in the Ameriks et al. (2016) lead series where optimized 7-benzyl-substituted analogs achieved IC₅₀ < 1 nM . The dihydrochloride salt form ensures consistent solubility for high-throughput screening workflows in aqueous buffer systems. This compound is best utilized as a starting point for focused library synthesis rather than as a standalone probe, given the absence of published potency data for the parent structure.

Antibacterial Screening Against Gram-Positive and Gram-Negative Strains

The [1,2,4]triazolo[4,3-a]pyrazine scaffold has demonstrated moderate to good antibacterial activity in multiple independent studies. Zhang et al. (2023) reported compound 2e with MIC values of 32 µg/mL (S. aureus) and 16 µg/mL (E. coli), comparable to ampicillin . The target compound, with its unique 3-(2-aminoethyl) and 7-unsubstituted substitution pattern, represents a previously untested chemotype within this antibacterial scaffold class. Researchers should prioritize this compound for primary microbroth dilution screening against ESKAPE pathogen panels to establish its antimicrobial spectrum and benchmark its potency against the known derivatives from the Zhang and Kulikovska series.

Physicochemical Profiling and Salt Form Optimization Studies

The target compound, as a dihydrochloride salt, enables direct comparison with the corresponding free base (CAS 2089255-35-4, MW 179.18 g/mol) in systematic salt-form screening studies . Researchers can quantify the solubility enhancement provided by dihydrochloride formation, measure pH-solubility profiles, and assess solid-state stability under ICH conditions. This data is essential for pre-formulation development and establishes a benchmark for evaluating alternative counterions (e.g., hydrochloride, mesylate, tosylate) that may further optimize physicochemical properties for in vivo applications.

Computational Docking and Pharmacophore Model Refinement

The 7H,8H-unsaturated pyrazinone core presents a conformationally constrained scaffold with defined hydrogen bond donor/acceptor geometry that is well-suited for computational chemistry studies. The free NH at N7, the pyrazinone carbonyl (C8=O), and the 2-aminoethyl primary amine constitute three pharmacophoric features that can be used to refine P2X7 receptor pharmacophore models or train machine learning-based activity prediction algorithms . This compound's structural simplicity relative to the heavily substituted leads from the Ameriks and Chrovian series makes it an ideal minimal pharmacophore probe for identifying the core binding determinants of P2X7 antagonism.

Quote Request

Request a Quote for 3-(2-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.